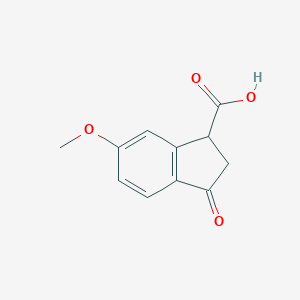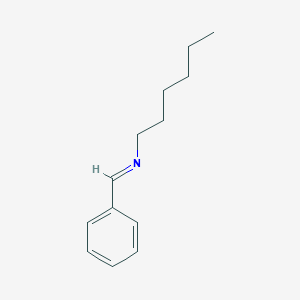
Hexylamine, N-benzylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexylamine, N-benzylidene- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as benzylidene-n-hexylamine or BHNA. It is a colorless liquid that has a strong odor and is soluble in water. Hexylamine, N-benzylidene- is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of hexylamine, N-benzylidene- is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes that are involved in various biological processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemische Und Physiologische Effekte
Hexylamine, N-benzylidene- has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Hexylamine, N-benzylidene- has several advantages for use in laboratory experiments. It is readily available, and its synthesis is relatively simple and inexpensive. It is also stable under normal laboratory conditions. However, the compound has some limitations, such as its strong odor and potential toxicity. It should be handled with care, and appropriate safety measures should be taken when working with the compound.
Zukünftige Richtungen
There are several future directions for research on hexylamine, N-benzylidene-. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Synthesemethoden
Hexylamine, N-benzylidene- can be synthesized by the reaction of benzaldehyde and hexylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Hexylamine, N-benzylidene- has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antiviral, and antitumor properties. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
19340-96-6 |
|---|---|
Produktname |
Hexylamine, N-benzylidene- |
Molekularformel |
C13H19N |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
N-hexyl-1-phenylmethanimine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3 |
InChI-Schlüssel |
CWAMCURXZDICGS-UHFFFAOYSA-N |
SMILES |
CCCCCCN=CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCN=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




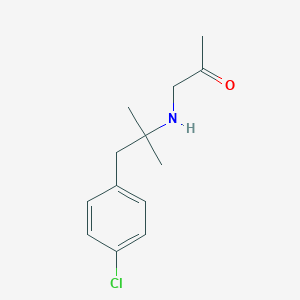
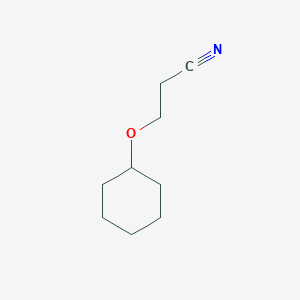

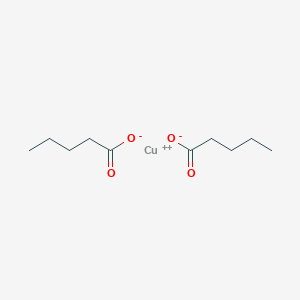
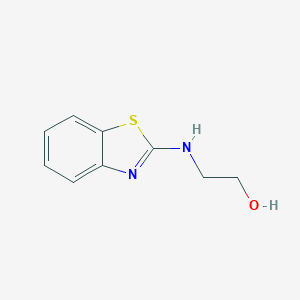
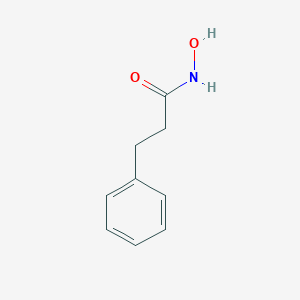
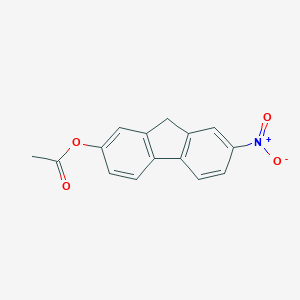
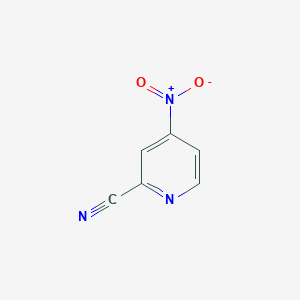
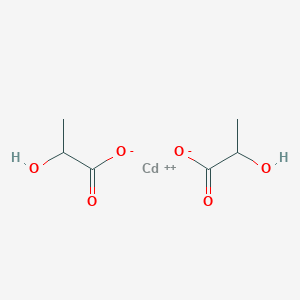
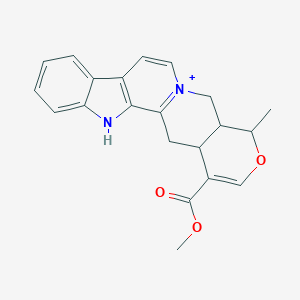

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
